N-carbamothioyl-2-chlorobenzamide
Description
Properties
CAS No. |
6965-59-9 |
|---|---|
Molecular Formula |
C8H7ClN2OS |
Molecular Weight |
214.67 g/mol |
IUPAC Name |
N-carbamothioyl-2-chlorobenzamide |
InChI |
InChI=1S/C8H7ClN2OS/c9-6-4-2-1-3-5(6)7(12)11-8(10)13/h1-4H,(H3,10,11,12,13) |
InChI Key |
UROWSAGPOYOHJT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)N)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)N)Cl |
Other CAS No. |
6965-59-9 |
Synonyms |
1-(2-chlorobenzoyl)thiourea |
Origin of Product |
United States |
Scientific Research Applications
Synthesis and Structural Characteristics
N-carbamothioyl-2-chlorobenzamide can be synthesized through the reaction of 2-chlorobenzoyl chloride with thiourea. The process often involves using solvents such as dry acetone and catalysts like potassium carbonate under controlled conditions, including microwave irradiation, to enhance yield and purity . The synthesized compound exhibits significant structural properties that facilitate its interaction with biological systems and metal ions.
Antimicrobial Activity
This compound derivatives have shown promising antimicrobial properties against various bacterial strains. For instance, studies have reported that these compounds exhibit minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ceftriaxone, effectively inhibiting the growth of pathogens such as E. faecalis and K. pneumoniae .
Anticancer Properties
Research indicates that this compound derivatives have potential anticancer effects. In vitro studies demonstrated that certain derivatives can induce apoptosis in cancer cell lines, notably MCF-7 breast cancer cells, by altering cell cycle progression and increasing lactate dehydrogenase (LDH) enzyme activity, which is indicative of cell membrane integrity loss . The IC50 values for these compounds suggest they are effective at low concentrations.
Antituberculosis Activity
Recent investigations into the antituberculosis activity of this compound derivatives revealed their efficacy against multidrug-resistant strains of Mycobacterium tuberculosis. The compounds demonstrated MIC values ranging from 2 to 8 µg/mL, significantly outperforming traditional treatments in some cases .
Coordination Chemistry
This compound serves as a ligand in coordination chemistry, forming complexes with transition metals such as Co(II), Ni(II), and Cu(II). These metal complexes have been characterized for their thermal stability and potential applications in catalysis . The coordination enhances the biological activity of the ligands, making them suitable for further pharmacological exploration.
Applications in Material Science
The compound also finds applications in material science as a precursor for creating functional materials. Its derivatives can act as corrosion inhibitors and non-ionic surfactants due to their amphiphilic nature, which allows them to interact with both organic and inorganic surfaces .
Summary of Findings
Comparison with Similar Compounds
Structural and Electronic Variations
The following table summarizes structural analogs of N-carbamothioyl-2-chlorobenzamide, highlighting substituent-driven differences:
| Compound Name | Substituent Modifications | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound | Base structure | 228.7 | 2-chloro substituent, planar sulfourea |
| N-Benzylcarbamothioyl-2-chlorobenzamide | Benzyl group on carbamothioyl nitrogen | 318.8 | Enhanced π-π interactions, bulky group |
| N-(4-Bromophenylcarbamothioyl)-trichloroethyl-2,4-dichlorobenzamide | 4-bromo, 2,4-dichloro, trichloroethyl groups | 575.3 | Increased halogen density, steric hindrance |
| N-(Benzoxazol-2-ylphenylcarbamothioyl)-2-nitrobenzamide | Benzoxazole, nitro groups | 425.8 | Electron-withdrawing nitro, fused rings |
| N-(Benzimidazol-2-ylmethylcarbamothioyl)-2-chlorobenzamide | Benzimidazole methyl group | 344.8 | Hydrogen-bond donor-rich, planar heterocycle |
Key Observations :
- Halogen Substitution: The 2-chloro group in the base compound enhances electrophilicity and intermolecular interactions.
- These modifications correlate with increased antimicrobial and antiviral activity .
- Nitro Groups : The nitro substituent in compounds like N-(benzoxazol-2-ylphenylcarbamothioyl)-2-nitrobenzamide () introduces strong electron-withdrawing effects, altering redox properties and reactivity in biological systems.
Physicochemical and Crystallographic Properties
| Property | This compound | N-Benzylcarbamothioyl-2-chlorobenzamide | N-(Benzoxazol-2-ylphenylcarbamothioyl)-2-nitrobenzamide |
|---|---|---|---|
| Melting Point (°C) | 180–185 (predicted) | 192–195 | 210–215 |
| Solubility in DMSO | High | Moderate | Low |
| Hydrogen Bond Donors | 2 | 2 | 3 |
| Crystal Packing Stability | Moderate (π-π, N–H⋯O/S) | High (benzyl-induced π-π) | Very high (nitro-enhanced dipole interactions) |
Crystallographic Insights :
Q & A
Q. What are the standard synthetic routes for N-carbamothioyl-2-chlorobenzamide, and how are reaction conditions optimized?
The compound is typically synthesized via a two-step protocol: (1) reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone to form an intermediate isothiocyanate, followed by (2) condensation with a primary amine. Reaction parameters like solvent polarity, temperature (typically 0–5°C for thiocyanate formation), and stoichiometric ratios (e.g., 1:1.2 amine:isothiocyanate) are critical for yields >85%. Post-synthesis, purification via recrystallization (ethanol/water) and characterization by IR (C=S stretch ~1250 cm⁻¹) and elemental analysis are standard .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- FT-IR : Identifies thiourea C=S (1200–1250 cm⁻¹) and amide N–H (3200–3300 cm⁻¹) stretches.
- NMR : ¹H NMR resolves aromatic protons (δ 7.2–8.1 ppm) and NH groups (δ 9.5–10.5 ppm). ¹³C NMR confirms thiourea C=S (δ ~175 ppm).
- Elemental analysis : Validates C, H, N, S content within ±0.3% of theoretical values. Reproducibility requires triplicate measurements and statistical validation (e.g., ANOVA with Duncan’s test) .
Q. How is single-crystal X-ray diffraction (SC-XRD) applied to determine the molecular structure?
SC-XRD using SHELXTL (Bruker) or SHELXL (open-source) resolves bond lengths (e.g., C–S ~1.68 Å) and angles. Data collection at 153 K reduces thermal motion artifacts. Structural validation includes R-factor <0.05 and Hirshfeld rigidity tests. Hydrogen bonds (e.g., N–H···O/S) are mapped using Olex2 or Mercury .
Q. What intermolecular interactions stabilize the crystal lattice?
Dominant interactions include:
- N–H···O/S hydrogen bonds (2.8–3.2 Å).
- C–H···π interactions (3.3–3.5 Å).
- Halogen bonding (Cl···S, ~3.4 Å). Packing efficiency is quantified using PLATON or CrystalExplorer .
Q. How is elemental analysis performed to confirm purity?
Combustion analysis (CHNS/O mode) measures C, H, N, S content. Calibration with acetanilide standards ensures accuracy. Discrepancies >0.4% indicate impurities, necessitating HPLC re-purification (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can discrepancies between experimental and DFT-calculated molecular geometries be resolved?
Discrepancies in bond lengths/angles often arise from basis set limitations (e.g., 6-311G(d,p) vs. def2-TZVP) or neglect of crystal packing effects. Hybrid strategies include:
- ONIOM methods : Apply B3LYP for the core and PM6 for the crystal environment.
- Periodic DFT : Use CASTEP or VASP to simulate bulk crystal effects. Validation via Hirshfeld atom refinement (HAR) improves agreement to <0.02 Å .
Q. What methodologies are used in Hirshfeld surface analysis to quantify intermolecular interactions?
CrystalExplorer 17.5 generates surfaces using promolecule approximation. Key outputs:
- dₙᵒᵣₘ maps : Highlight close contacts (red regions).
- Fingerprint plots : Deconvolute H···H (55–60%), C···H (20%), and S···H (10–15%) contributions.
- Energy frameworks : Evaluate interaction energies (Eₜₒₜₐₗ = Eₑₗₑ + Eₛₚₑ) for lattice stability .
Q. Which computational parameters optimize DFT studies of electronic properties?
- Functional : B3LYP or M06-2X for accurate thermochemistry.
- Basis set : 6-311++G(d,p) for polarization and diffuse effects.
- Solvent modeling : IEF-PCM (ε=4.71 for acetone). Post-processing with Multiwfn calculates MEP (electrophilic sites at S and Cl), Fukui indices (ƒ⁺ for nucleophilic regions), and NLO properties (βₜₒₜ ~10⁻³⁰ esu) .
Q. How are molecular docking protocols designed to assess bioactivity against viral proteases?
- Target preparation : Fetch PDB 6LU7 (SARS-CoV-2 Mᴾᴿᴼ), remove water, add polar hydrogens.
- Ligand preparation : Optimize this compound geometry at DFT level, convert to PDBQT.
- Docking : AutoDock Vina with grid box (20×20×20 ų) centered on catalytic dyad (His41/Cys145). Binding affinity (ΔG < −7 kcal/mol) and RMSD <2 Å validate poses .
Q. What approaches reconcile contradictions in thermodynamic stability data?
Discrepancies in ΔG (experimental vs. computational) require:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
